Cas no 354-04-1 (1,2-Dibromo-1,1,2-trifluoroethane)
1,2-Dibromo-1,1,2-trifluoroethane (C₂HBr₂F₃) is a halogenated hydrocarbon with applications in organic synthesis and specialty chemical manufacturing. Its molecular structure, featuring both bromine and fluorine substituents, makes it a versatile intermediate for introducing halogenated functional groups in pharmaceuticals, agrochemicals, and materials science. The compound exhibits high reactivity due to the presence of bromine atoms, facilitating nucleophilic substitution and elimination reactions. Additionally, its trifluoroethane backbone contributes to thermal and chemical stability, enabling controlled transformations under demanding conditions. Suitable for use as a flame retardant precursor or a fluorinated building block, 1,2-dibromo-1,1,2-trifluoroethane is valued for its precise reactivity and compatibility with advanced synthetic methodologies.

354-04-1 structure
Product name:1,2-Dibromo-1,1,2-trifluoroethane
1,2-Dibromo-1,1,2-trifluoroethane Chemical and Physical Properties
Names and Identifiers
-
- Ethane,1,2-dibromo-1,1,2-trifluoro-
- 1,2-dibromo-1,1,2-trifluoroethane
- 1,1,2-Trifluor-1,2-dibrom-ethan
- 1,1-Dibrom-1,2,2-trifluorethan
- 1,2-Dibrom-1,1,2-trifluoraethan
- 1,2-dibromo-1,1,2-trifluoro-ethane
- EINECS 206-543-1
- Ethane,1,2-dibromo-1,1,2-trifluoro
- UREJNEBJDURREH-UHFFFAOYSA
- 1,2-Dibromo-1,2,2-trifluoroethane
- Halon 2302
- Ethane, 1,2-dibromo-1,1,2-trifluoro-
- A822773
- NS00041427
- 1,2-bis(bromanyl)-1,1,2-tris(fluoranyl)ethane
- DTXSID10861886
- FT-0606346
- UREJNEBJDURREH-UHFFFAOYSA-
- AMY6861
- AKOS025117182
- MFCD00039270
- SCHEMBL2118976
- 354-04-1
- InChI=1/C2HBr2F3/c3-1(5)2(4,6)7/h1H
- 1,2-Dibromo-1,1,2-trifluoroethane
-
- Inchi: InChI=1S/C2HBr2F3/c3-1(5)2(4,6)7/h1H
- InChI Key: UREJNEBJDURREH-UHFFFAOYSA-N
- SMILES: BrC(F)(F)C(Br)F
Computed Properties
- Exact Mass: 239.84000
- Monoisotopic Mass: 239.83971g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 64
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 0Ų
- Surface Charge: 0
Experimental Properties
- Density: 2.310±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 76 ºC
- Flash Point: 1.0±18.4 ºC,
- Refractive Index: 1.4191 (589.3 nm 24 ºC)
- Solubility: Very slightly soluble (0.39 g/l) (25 º C),
- PSA: 0.00000
- LogP: 2.66460
1,2-Dibromo-1,1,2-trifluoroethane Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
1,2-Dibromo-1,1,2-trifluoroethane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D270815-1g |
1,2-Dibromo-1,1,2-trifluoroethane |
354-04-1 | 1g |
$ 100.00 | 2022-06-05 | ||
TRC | D270815-5g |
1,2-Dibromo-1,1,2-trifluoroethane |
354-04-1 | 5g |
$ 325.00 | 2022-06-05 | ||
TRC | D270815-2.5g |
1,2-Dibromo-1,1,2-trifluoroethane |
354-04-1 | 2.5g |
$ 140.00 | 2022-06-05 |
1,2-Dibromo-1,1,2-trifluoroethane Related Literature
-
1. Hindered internal rotation and the nuclear magnetic resonance parameters in 1,2-dibromo-1,1,2-trifluoroethane
-
2. Perfluoroalkyl derivatives of sulphur. Part XVII. Some reactions of perfluorovinylsulphur pentafluoride, and a re-examination of the thermal reaction between perfluoropropene and buta-1,3-dieneRonald E. Banks,Michael G. Barlow,Robert N. Haszeldine,William D. Morton J. Chem. Soc. Perkin Trans. 1 1974 1266
-
R. R. Dean,J. Lee Trans. Faraday Soc. 1969 65 1
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